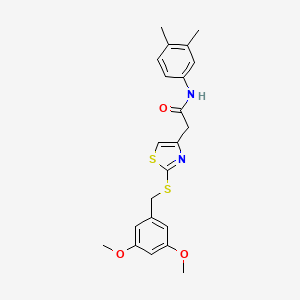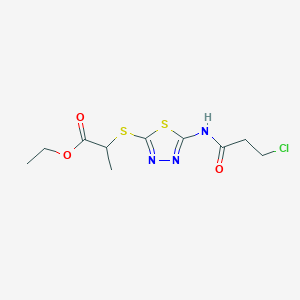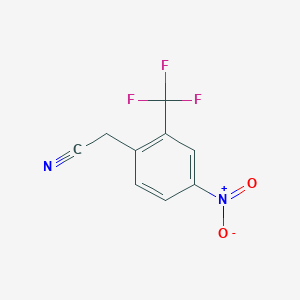![molecular formula C16H13Cl2N5O2 B2552089 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923367-93-5](/img/structure/B2552089.png)
3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of 8-Benzyltetrahydropyrazino[2,1-f]purinediones . These compounds are designed as tricyclic xanthine derivatives containing a basic nitrogen atom in the tetrahydropyrazine ring to improve water solubility . They are evaluated for their ability to inhibit monoamine oxidases (MAO) and their interaction with adenosine receptor (AR) subtypes .
Synthesis Analysis
A synthetic strategy to obtain 3-propargyl-substituted tetrahydropyrimido[2,1-f]purinedione derivatives was developed . The new compounds were evaluated for their interaction with all four adenosine receptor subtypes and for their ability to inhibit monoamine oxidases (MAO) .Molecular Structure Analysis
The molecular formula of the compound is C16H12Cl2N4O3 . The average mass is 379.198 Da and the monoisotopic mass is 378.028656 Da .Chemical Reactions Analysis
The compound has been found to interact with adenosine receptor (AR) subtypes and inhibit monoamine oxidases (MAO) . It has been evaluated in radioligand binding studies at adenosine receptor (AR) subtypes .Physical And Chemical Properties Analysis
The compound is a derivative of 8-Benzyltetrahydropyrazino[2,1-f]purinediones, which are designed to improve water solubility . The molecular formula is C16H12Cl2N4O3 .Scientific Research Applications
Anticancer Therapy
Purine derivatives, including this compound, have garnered attention for their potential in cancer treatment. Researchers explore their effects on tumor cells, cell cycle regulation, and apoptosis pathways. The unique structure of 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may contribute to its antiproliferative properties. Further studies are needed to elucidate its mechanisms and efficacy against specific cancer types .
Antiviral Agents
Given the importance of antiviral drugs, scientists investigate novel compounds like this one. Its structural features may allow it to interact with viral enzymes or receptors, inhibiting viral replication. Research could focus on its activity against specific viruses, such as herpesviruses or influenza .
Adenosine Receptor Modulation
Purines play a role in adenosine receptor signaling. This compound’s triazolyl ring at the purine C6 position may act as a good leaving group, affecting adenosine receptor binding. Investigating its affinity for different adenosine receptor subtypes could reveal potential therapeutic applications .
Organic Synthesis
Beyond its biological applications, 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is valuable in organic synthesis. Researchers use it as a building block to create more complex molecules. Its Cu(I)-catalyzed azide-alkyne cycloaddition reaction allows for efficient derivatization .
Material Science
The compound’s alkylated purine core makes it interesting for material science applications. Researchers explore its use in functional materials, such as organic semiconductors, liquid crystals, or luminescent materials. Its unique structure may impart desirable properties to these materials .
Chemical Biology
Understanding the interactions of this compound with biological macromolecules (e.g., proteins, nucleic acids) is crucial. Researchers investigate its binding affinity, selectivity, and potential as a chemical probe. Such studies contribute to our understanding of cellular processes and drug discovery .
Mechanism of Action
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZVPIVLSUPKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


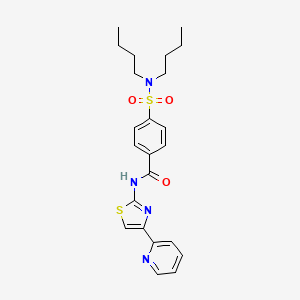

![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)
![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)
![N-(3-Cyanophenyl)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2552019.png)
![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)
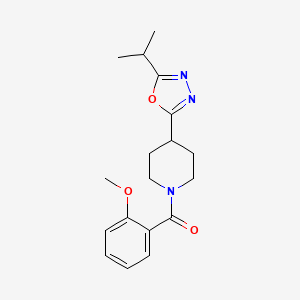
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)
